As an essential amino acid, L-lysine is a building block of protein and is required for many bodily functions. Researchers investigate how L-lysine hydrochloride supplementation affects growth, development, and metabolism in various species [Source: National Institutes of Health (.gov) on Lysine ""].
L-lysine hydrochloride is an additive in animal feed. Research is conducted to determine the optimal levels of L-lysine hydrochloride for different animals to promote growth, improve feed efficiency, and enhance meat quality Source: Safety and efficacy of l-lysine monohydrochloride and concentrated liquid l-lysine (base) produced by fermentation using Corynebacterium glutamicum strain KCCM 10227 for all animal species [PMC free article: )].
Some scientific research explores the potential effects of L-lysine hydrochloride on human health. This research is in its preliminary stages, and more investigation is needed to confirm any benefits Source: Medicinal Uses of L-Lysine: Past and Future [ResearchGate publication on benefits of L-Lysine: ].
L-Lysine hydrochloride has the chemical formula C₆H₁₅ClN₂O₂ and is classified as an α-amino acid. It contains an α-amino group, an α-carboxylic acid group, and a side chain that includes an ε-amino group, which is crucial for its biological activity. As an essential amino acid, humans cannot synthesize L-lysine; it must be obtained through dietary sources such as meat, dairy products, and legumes .
L-Lysine is vital for growth and tissue repair. It plays a role in the production of hormones, enzymes, and antibodies. Additionally, it is involved in calcium absorption and the formation of collagen, which is essential for healthy skin and connective tissues . L-Lysine also has antiviral properties, particularly against herpes simplex virus types 1 and 2, by inhibiting viral replication .
L-Lysine can be synthesized through various methods:
L-Lysine hydrochloride is widely used in several fields:
Several compounds share similarities with L-lysine hydrochloride, particularly other amino acids. Here are some comparisons:
Compound | Chemical Formula | Unique Features |
---|---|---|
Arginine | C₆H₁₄N₄O₂ | Involved in nitric oxide synthesis; basic amino acid |
Histidine | C₆H₉N₃O₂ | Important for hemoglobin function; has an imidazole side chain |
Ornithine | C₅H₁₃N₂O₂ | Intermediate in urea cycle; not essential |
Methionine | C₅H₁₁N₁O₂S | Contains sulfur; important for methylation reactions |
L-Lysine hydrochloride, a crystalline salt derived from the essential amino acid L-lysine, was first isolated in 1889 by German chemist Edmund Drechsel through the hydrolysis of casein, a milk protein. Its structural elucidation and synthesis were achieved in 1902 by Emil Fischer and Fritz Weigert at the University of Berlin, marking a milestone in amino acid chemistry. By the mid-20th century, industrial production began, driven by its role in animal feed fortification. The U.S. dietary supplement market introduced lysine hydrochloride in the 1950s, though regulatory constraints limited its use in food fortification. Today, global production exceeds 2 million metric tons annually, primarily for agricultural and pharmaceutical applications.
L-Lysine hydrochloride serves as a critical substrate for studying post-translational modifications, particularly histone lysine methylation, which regulates gene expression and epigenetic inheritance. Its ε-amino group participates in crosslinking collagen polypeptides, enabling research into connective tissue mechanics and wound healing. Recent biocatalytic applications include its use in Gluconobacter oxidans-mediated conversions of aliphatic alcohols to α,β-unsaturated aldehydes under mild conditions, showcasing its role in green chemistry. Additionally, its solubility profile in polar solvents like dimethyl sulfoxide (0.89 g/100 mL at 25°C) and ethanol (0.23 g/100 mL) informs pharmaceutical formulation strategies.
As one of nine essential amino acids, L-lysine cannot be synthesized by humans and must be obtained through diet or supplementation. Cereal proteins, such as wheat and corn, are inherently deficient in lysine (≤2.5% of total amino acids), whereas animal proteins like casein contain 6–8%. This disparity has driven fortification initiatives in regions reliant on grain-based diets. Lysine’s metabolic roles include:
Contemporary studies focus on three domains: